2-Bromo-2-phenylacetophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,2-diphenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFBIQMNKOJDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883681 | |
| Record name | Ethanone, 2-bromo-1,2-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Sigma-Aldrich MSDS] | |
| Record name | 2-Bromo-1,2-diphenylethan-1-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19531 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1484-50-0 | |
| Record name | 2-Bromo-1,2-diphenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-bromo-1,2-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 2-bromo-1,2-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 2-bromo-1,2-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,2-diphenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 2 Bromo 2 Phenylacetophenone
Classical Synthetic Routes
The traditional preparation of 2-Bromo-2-phenylacetophenone is primarily achieved through the direct bromination of its precursor, 2-phenylacetophenone. This method, along with other established techniques, forms the foundation of its synthesis.
Bromination of 2-Phenylacetophenone
The most direct and widely utilized method for synthesizing this compound is the α-bromination of 2-phenylacetophenone (also known as deoxybenzoin). This reaction specifically targets the alpha-carbon, which is the carbon atom adjacent to the carbonyl group.
The success of the bromination of 2-phenylacetophenone is highly dependent on the reaction conditions. A common and effective procedure involves dissolving 2-phenylacetophenone in a suitable solvent, such as chloroform, and then introducing a solution of bromine, also in chloroform. prepchem.com The mixture is typically stirred at room temperature for several hours to ensure the reaction proceeds to completion. prepchem.com
Optimization of this process involves controlling the stoichiometry of the reactants to prevent side reactions, such as di-bromination or aromatic ring bromination. The use of chloroform as a solvent is advantageous as it is relatively inert under these conditions and effectively dissolves both the starting material and the bromine. Following the reaction period, the solvent is removed, and the crude product is often purified by chromatography to yield this compound as an oily substance. prepchem.com
| Parameter | Condition |
|---|---|
| Starting Material | 2-Phenylacetophenone |
| Brominating Agent | Bromine (Br₂) |
| Solvent | Chloroform |
| Temperature | Room Temperature |
| Reaction Time | ~5 hours, then allowed to stand overnight |
| Purification | Silica gel chromatography |
The α-bromination of ketones like 2-phenylacetophenone under neutral or acidic conditions proceeds through an enol intermediate. researchgate.netquora.commdpi.com The reaction is typically acid-catalyzed, with the acid protonating the carbonyl oxygen, which makes the α-proton more acidic and facilitates the formation of the enol.
The mechanism can be summarized in the following steps:
Protonation: The carbonyl oxygen is protonated by an acid catalyst (even trace amounts of HBr generated during the reaction can serve this purpose).
Enol Formation: A base (such as the solvent or another ketone molecule) removes a proton from the α-carbon, leading to the formation of a carbon-carbon double bond and resulting in the enol tautomer. This step is the rate-determining step of the reaction. nih.gov
Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine molecule (Br₂). This results in the addition of a bromine atom to the α-carbon.
Deprotonation: The protonated carbonyl oxygen is deprotonated, regenerating the carbonyl group and yielding the final α-bromo ketone product, this compound, along with hydrogen bromide (HBr). researchgate.netnih.gov
Under acidic conditions, the reaction mechanism involves the protonation of the acetophenone (B1666503) derivative to form a protonated carbonyl compound. Subsequently, bromine anions attack the hydrogen atoms on the alpha carbon, leading to the formation of an enolate product. researchgate.netnih.gov This enolate then undergoes a nucleophilic attack on a bromine ion to form the final product. researchgate.netnih.gov
Other Established Preparations
While direct bromination of 2-phenylacetophenone is common, other established methods for the α-bromination of related ketones are also noteworthy. For the parent compound, acetophenone, bromination can be effectively carried out in anhydrous ether with the presence of a Lewis acid catalyst like anhydrous aluminum chloride. orgsyn.orgresearchgate.net This catalyst facilitates the reaction, which can otherwise be slow and incomplete. orgsyn.org
Another common solvent and medium for this type of reaction is glacial acetic acid. orgsyn.org For instance, p-bromoacetophenone is readily brominated at the α-position by the slow addition of bromine while dissolved in glacial acetic acid. orgsyn.org These alternative conditions highlight the versatility of the α-bromination reaction for acetophenone derivatives, which could be adapted for the synthesis of this compound.
Advanced and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant push towards developing more efficient, effective, and environmentally friendly synthetic protocols. mdpi.comnih.gov These efforts have led to the exploration of advanced techniques for the synthesis of α-haloketones, including this compound.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of α-bromoketones is no exception.
Research has demonstrated that the bromination of aryl ketones can be successfully carried out under microwave irradiation. In a procedure developed by Li, Xiang, and co-workers, a solution of the ketone in glacial acetic acid is treated with a slight excess of bromine and irradiated in a microwave reactor. mdpi.comnih.gov This method has been shown to be effective for a range of aryl ketones. nih.gov The primary drawback of this specific method is the use of acetic acid as a solvent, which may not be compatible with acid-sensitive functional groups. nih.gov Nonetheless, the application of microwave energy represents a significant advancement, showcasing a greener and more efficient approach to the synthesis of compounds like this compound.
| Parameter | Conventional Method | Microwave-Assisted Method mdpi.comnih.gov |
|---|---|---|
| Heating | Conventional (e.g., oil bath, heating mantle) | Microwave Irradiation |
| Reaction Time | Hours | Minutes to Hours (Generally shorter) |
| Energy Efficiency | Lower | Higher |
| Potential Advantages | Well-established, simple setup | Reduced reaction time, potential for higher yields, improved energy efficiency |
Utilization of Deep Eutectic Solvents
The pursuit of greener and more sustainable chemical synthesis has led to the exploration of alternatives to conventional volatile organic solvents. ugr.es Deep Eutectic Solvents (DESs) have emerged as a promising class of such alternatives. juniperpublishers.com A DES is a mixture of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, when combined in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components. juniperpublishers.comnih.gov
One of the most well-known examples is a mixture of choline chloride (the HBA) and urea (the HBD) in a 1:2 molar ratio, which results in a liquid with a melting point of 12°C, despite the individual melting points of 302°C and 133°C for choline chloride and urea, respectively. ugr.es The depression of the freezing point is attributed to the charge delocalization that occurs through hydrogen bonding between the halide anion of the HBA and the HBD. juniperpublishers.com
Key advantages of DESs in synthesis include:
Low Cost and Accessibility: The components of DESs are often inexpensive, non-toxic, and readily available. researchgate.net
Simple Preparation: DESs are typically prepared by simply mixing and heating the solid components, requiring no post-synthesis purification. juniperpublishers.com
Favorable Physicochemical Properties: They exhibit low volatility, low flammability, high thermal stability, and tunable polarity. ugr.esresearchgate.net
Biodegradability: Many DESs are based on naturally occurring compounds, making them biodegradable and environmentally benign. ugr.es
While specific literature detailing the synthesis of this compound directly in DESs is nascent, the properties of DESs make them an ideal medium for bromination reactions. Their polarity can facilitate the reaction, and their non-volatile nature enhances safety. Furthermore, product separation can often be simplified; since many DESs are water-soluble, the organic product can potentially be isolated by adding water to the reaction mixture, causing the product to precipitate while the DES dissolves. ugr.es The DES can then be recovered by evaporating the water. ugr.es
Interactive Data Table: Examples of Common Deep Eutectic Solvents
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Resulting Melting Point (°C) |
| Choline Chloride | Urea | 1:2 | 12 |
| Choline Chloride | Glycerol | 1:2 | -35 |
| Choline Chloride | Ethylene Glycol | 1:2 | -66 |
| Choline Chloride | Malonic Acid | 1:1 | 10 |
| Tetrabutylammonium Chloride | Decanoic Acid | 1:2 | 15 |
Catalytic Strategies
Catalytic methods are central to modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. For a compound like this compound, which contains a reactive C-Br bond, palladium-catalyzed reactions are particularly relevant. These reactions typically use the compound as a starting material or electrophile to form new carbon-carbon or carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools in synthetic chemistry. nih.gov The general mechanism for these processes involves a Pd(0) catalyst that undergoes oxidative addition into the carbon-halide bond (in this case, the C-Br bond of this compound) to form a Pd(II) intermediate. This is followed by transmetalation (in Suzuki reactions) or other coupling steps, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
While this compound itself is a product of synthesis, it serves as a valuable intermediate. The α-bromo ketone moiety is a key functional group for subsequent palladium-catalyzed α-arylation reactions. berkeley.edu For instance, in a Suzuki-type coupling, this compound could be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a more complex α-aryl ketone. Such reactions are instrumental in building molecular complexity.
Interactive Data Table: Overview of Potential Palladium-Catalyzed Reactions
| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Product Type |
| Suzuki Coupling | Arylboronic Acid / Ester | Pd(PPh₃)₄, Pd(dba)₂ / SPhos | α-Aryl Ketone |
| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tol)₃ | α-Vinyl Ketone |
| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | α-Alkynyl Ketone |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / BINAP | α-Amino Ketone |
| α-Arylation | Ketone Enolate | [Pd(allyl)Cl]₂ / DPPF | 1,2-Diketone derivative |
Atom Economy and Sustainability Considerations
The concept of atom economy, a central pillar of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. skpharmteco.com The ideal reaction has an atom economy of 100%, where all reactant atoms are found in the product. Reaction types such as additions and rearrangements are inherently more atom-economical than substitutions and eliminations, which generate stoichiometric by-products. nih.gov
The conventional synthesis of this compound is an α-bromination of 2-phenylacetophenone, typically using molecular bromine (Br₂). prepchem.com This is a substitution reaction where one bromine atom is incorporated into the product, and the other forms hydrogen bromide (HBr) as a by-product.
Reaction: C₁₄H₁₂O + Br₂ → C₁₄H₁₁BrO + HBr
This inherent formation of a by-product means the reaction can never achieve 100% atom economy.
Interactive Data Table: Atom Economy Calculation for the Bromination of 2-Phenylacetophenone
| Component | Chemical Formula | Molar Mass ( g/mol ) | Role |
| Reactants | |||
| 2-Phenylacetophenone | C₁₄H₁₂O | 196.25 | Reactant |
| Bromine | Br₂ | 159.80 | Reactant |
| Total Mass of Reactants | 356.05 | ||
| Products | |||
| This compound | C₁₄H₁₁BrO | 275.14 | Desired Product |
| Hydrogen Bromide | HBr | 80.91 | By-product |
| Total Mass of Products | 356.05 | ||
| Atom Economy | 77.28% | (Mass of Desired Product / Total Mass of Reactants) x 100 |
Investigation of By-products and Impurities in Synthetic Procedures
The purity of a chemical compound is critical, and understanding the potential by-products and impurities that can arise during its synthesis is essential for developing effective purification strategies and ensuring quality control. nih.gov In the synthesis of this compound via the direct bromination of 2-phenylacetophenone, several impurities can be generated.
The reaction conditions, such as temperature, reaction time, and stoichiometry of the reagents, play a crucial role in the impurity profile. For example, maintaining a controlled temperature is often necessary to minimize the formation of side products. nih.gov
Common impurities in the synthesis of this compound include:
Unreacted Starting Material: Incomplete conversion will leave residual 2-phenylacetophenone in the final product mixture.
Over-brominated Products: If the reaction is not carefully controlled, a second bromination can occur, leading to the formation of dibrominated species such as 2,2-dibromo-2-phenylacetophenone.
Solvent-Related Impurities: The choice of solvent can sometimes lead to side reactions. While chloroform is commonly used, more inert solvents may be chosen to avoid this. prepchem.com
Hydrolysis Products: The product, an α-haloketone, can be susceptible to hydrolysis, especially during workup, potentially reverting to the starting ketone or forming other derivatives.
In subsequent palladium-catalyzed reactions where this compound is used as a substrate, other by-products can form. A common side reaction is proto-debromination, where the bromine atom is replaced by a hydrogen atom, regenerating the starting material 2-phenylacetophenone. chemrxiv.org Additionally, biphenyls can form from the homocoupling of arylboronic acids in Suzuki-type reactions. Chromatographic techniques, such as silica gel chromatography, are often employed to separate the desired product from these impurities. prepchem.com
Interactive Data Table: Potential By-products and Impurities
| Impurity Name | Chemical Formula | Origin |
| 2-Phenylacetophenone | C₁₄H₁₂O | Unreacted starting material or proto-debromination |
| 2,2-Dibromo-2-phenylacetophenone | C₁₄H₁₀Br₂O | Over-bromination of the starting material |
| Benzoic Acid | C₇H₆O₂ | Oxidative cleavage or degradation |
| Benzil | C₁₄H₁₀O₂ | Oxidation side-product |
Chemical Reactivity and Mechanistic Studies of 2 Bromo 2 Phenylacetophenone
Electrophilic Reactions
Electrophilic Aromatic Substitution (where applicable to derivatives or side reactions)
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. In the context of 2-bromo-2-phenylacetophenone, this reaction would occur on the phenyl ring. The substituent already present on the benzene ring profoundly influences the rate and regioselectivity of subsequent substitutions. msu.edulibretexts.org The existing group on the phenyl ring of this compound is the bromoacetyl group (-COCHBrPh). For the purpose of considering EAS on the unsubstituted phenyl ring, we can consider the directing effect of the acetyl group (-COCH3) as a close model.
The acyl group is known to be a deactivating group and a meta-director. libretexts.org This is due to two main electronic effects:
Inductive Effect: The oxygen atom in the carbonyl group is highly electronegative, withdrawing electron density from the aromatic ring through the sigma bond framework, thus deactivating it towards electrophilic attack.
Resonance Effect: The carbonyl group can withdraw electron density from the ring via resonance. This effect is most pronounced at the ortho and para positions, leaving the meta position relatively less deactivated.
Consequently, when a derivative of this compound undergoes an electrophilic aromatic substitution, the incoming electrophile is directed to the meta position. The reaction rate is significantly slower than that of benzene itself. libretexts.org
A typical EAS mechanism involves two main steps:
The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edulibretexts.org
A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. libretexts.org
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For any of these reactions performed on a this compound derivative, the major product would be the meta-substituted compound.
| Reaction Type | Typical Reagents | Electrophile (E+) | Expected Product Orientation |
| Halogenation | Br₂, FeBr₃ | Br⁺ | Meta |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Meta |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | Meta |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Meta |
Radical Reactions and Their Mechanisms
Free radical reactions involve species with unpaired electrons and typically proceed via a chain reaction mechanism consisting of three distinct phases: initiation, propagation, and termination. wikipedia.orglumenlearning.comlibretexts.org
Initiation: This step involves the formation of the initial radical species, usually through the homolytic cleavage of a weak bond by heat or light. libretexts.orgyoutube.com For this compound, the carbon-bromine bond is the most likely site for homolysis to generate a 2-phenylacetophenone radical.
Propagation: These are the "chain" steps where a radical reacts with a stable molecule to form a new product and another radical, which can then continue the chain. wikipedia.orglibretexts.org
Termination: The chain reaction is concluded when two radical species react with each other to form a stable, non-radical molecule. libretexts.orgucsb.edu
Radical Substitution Reactions
In a radical substitution reaction, an atom or group on a substrate is replaced by a radical species. wikipedia.orglibretexts.org The 2-phenylacetophenone radical, generated from the homolysis of the C-Br bond in this compound, can participate in such reactions.
A common example of a radical substitution is hydrogen abstraction. The generated radical can abstract a hydrogen atom from another molecule (e.g., a solvent molecule) to form phenylacetophenone and a new radical.
Mechanism Outline:
Initiation: Homolytic cleavage of the C-Br bond in this compound, often induced by UV light or a radical initiator, produces a bromine radical and a 2-phenylacetophenone radical.
Propagation:
The 2-phenylacetophenone radical abstracts a hydrogen atom from a hydrogen-donating substrate (R-H) to form phenylacetophenone.
This generates a new radical (R•), which can then continue the chain reaction.
Termination: The reaction ceases when radicals combine, for example, two 2-phenylacetophenone radicals could dimerize.
Radical Addition Reactions
Radical addition reactions involve the addition of a radical to a multiple bond, typically a carbon-carbon double bond in an alkene. libretexts.orglibretexts.org This process is a chain reaction and is a key method for forming new carbon-carbon bonds. The regioselectivity of the addition is determined by the stability of the radical intermediate formed. libretexts.orgwordpress.com The bromine radical generated during the initiation step, or the 2-phenylacetophenone radical itself, can add to an alkene.
Mechanism of Radical Addition to an Alkene:
Initiation: A radical initiator (like a peroxide) can abstract a hydrogen from a molecule like HBr to generate a bromine radical. libretexts.orgmasterorganicchemistry.com Alternatively, the 2-phenylacetophenone radical can be formed as described previously.
Propagation:
Step 1: A bromine radical adds to the C=C double bond of an alkene. The addition occurs at the less substituted carbon to generate a more stable, more substituted carbon radical. libretexts.orgmasterorganicchemistry.com
Step 2: The newly formed carbon radical abstracts a hydrogen atom from HBr, yielding the alkyl bromide product and regenerating a bromine radical to continue the chain. libretexts.orglibretexts.org
Termination: The chain is terminated by the combination of any two radical species in the reaction mixture. libretexts.org
| Radical Reaction Stage | Description | Example Species Involved with this compound |
| Initiation | Formation of initial radicals via homolysis. | 2-phenylacetophenone radical, Bromine radical |
| Propagation | A radical reacts with a molecule to form a new radical. | Radical abstracts H from solvent; Radical adds to an alkene. |
| Termination | Two radicals combine to form a stable molecule. | Dimerization of 2-phenylacetophenone radicals. |
Reactions with Specific Reagents and Reaction Conditions
Reactions with Powdered Sodium Hydroxide in Ether
The reaction of α-halo ketones, such as this compound, with bases can lead to a variety of products depending on the specific substrate and reaction conditions. Research on the reaction of a related compound, 2-bromo-4'-phenylacetophenone, with powdered sodium hydroxide in diethyl ether has identified several products resulting from nucleophilic substitution, elimination, and rearrangement pathways. acs.org
Given that diethyl ether is a polar aprotic solvent, an SN2 mechanism is a plausible pathway for substitution, where the hydroxide ion acts as a nucleophile, attacking the α-carbon and displacing the bromide ion. chegg.com This would result in the formation of 2-hydroxy-2-phenylacetophenone.
However, the presence of a strong base like sodium hydroxide also favors elimination reactions. Furthermore, the complexity of the product mixture observed in studies of similar compounds suggests that other mechanisms are also at play. acs.org For the related 2-bromo-4'-phenylacetophenone, products such as the corresponding epoxide and dypnone were identified, indicating a more complex reaction cascade than simple substitution. acs.org
| Potential Reaction Pathway | Reagents | Key Intermediate/Transition State | Potential Product(s) |
| SN2 Substitution | NaOH, Diethyl Ether | Backside attack of OH⁻ on the C-Br bond. chegg.comdoubtnut.com | 2-hydroxy-2-phenylacetophenone |
| Elimination | NaOH, Diethyl Ether | Abstraction of a proton. | Phenylglyoxal (via rearrangement) |
| Rearrangement | NaOH, Diethyl Ether | Epoxide intermediate. | 1,3-diphenyl-2-propen-1-one (Dypnone) type structures |
Reactions in the Presence of Bases (e.g., LiHMDS, KHMDS, Cs2CO3)
The reaction of α-haloketones with bases can proceed through several pathways, including simple nucleophilic substitution or rearrangement reactions. In the case of this compound, which lacks an enolizable proton on the α-carbon bearing the halogen, the Favorskii rearrangement is a plausible and often observed reaction pathway when treated with a base.
The Favorskii rearrangement involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack by the base, leading to a rearranged carboxylic acid derivative. ddugu.ac.inwikipedia.orgpurechemistry.org The generally accepted mechanism for α-haloketones with α'-hydrogens involves the formation of an enolate ion, followed by intramolecular nucleophilic attack to form the cyclopropanone. adichemistry.com However, for compounds like this compound that lack α'-hydrogens, a "quasi-Favorskii" or "semi-benzilic acid" rearrangement can occur. This pathway involves the direct attack of the base on the carbonyl carbon, followed by a rearrangement with the migration of a phenyl group and displacement of the bromide ion.
While specific studies detailing the reaction of this compound with the strong, non-nucleophilic bases Lithium Hexamethyldisilazide (LiHMDS) and Potassium Hexamethyldisilazide (KHMDS) are not extensively documented in readily available literature, their behavior can be inferred from their known functions. These sterically hindered bases are primarily used to deprotonate acidic protons to form enolates. wikipedia.org Given the structure of this compound, these bases would be expected to promote reactions that proceed via enolate formation if any acidic protons are available elsewhere in the molecule or to potentially facilitate rearrangement pathways.
Cesium carbonate (Cs2CO3) is a milder base that is also known to promote various organic transformations. Its role can range from a simple proton scavenger to a participant in the catalytic cycle of more complex reactions. In the context of α-haloketones, it could facilitate either substitution or rearrangement reactions, with the specific outcome depending on the reaction conditions and the substrate.
Table 1: Plausible Reactions of this compound with Bases
| Base | Plausible Reaction Type | Potential Products | Mechanistic Notes |
| LiHMDS | Favorskii-type Rearrangement | Diphenylacetic acid derivatives | Formation of a cyclopropanone intermediate or a semi-benzilic acid rearrangement. |
| KHMDS | Favorskii-type Rearrangement | Diphenylacetic acid derivatives | Similar to LiHMDS, promoting rearrangement through a highly reactive intermediate. |
| Cs2CO3 | Nucleophilic Substitution / Rearrangement | 2-Hydroxy-2-phenylacetophenone or Diphenylacetic acid derivatives | The outcome is highly dependent on reaction conditions; may favor substitution under milder conditions. |
Note: The specific products and yields for these reactions would require detailed experimental investigation.
Cyclocondensation Reactions (e.g., fusion with 5,6-diaminouracil/thiouracil)
This compound serves as a valuable precursor in the synthesis of heterocyclic compounds. A notable example is its cyclocondensation reaction with 5,6-diaminouracil or its thio-analogue, 5,6-diaminothiouracil. This reaction leads to the formation of pteridine ring systems, which are important scaffolds in medicinal chemistry.
A study has detailed the synthesis of 6-arylpteridines through the fusion of 5,6-diaminouracil/thiouracil with this compound. The reaction is carried out in the presence of a few drops of N,N-dimethylformamide (DMF) and involves heating the reactants for a specific duration. The proposed mechanism suggests an initial condensation reaction between one of the amino groups of the diaminouracil and the carbonyl group of the α-haloketone to form an imine intermediate. This is followed by an intramolecular SN2 reaction where the other amino group attacks the carbon bearing the bromine atom, leading to cyclization and the elimination of hydrogen bromide. Subsequent oxidation results in the formation of the aromatic pteridine ring system.
Table 2: Cyclocondensation of this compound
| Reactant | Reagent | Conditions | Product | Yield | Reference |
| This compound | 5,6-Diaminouracil | Fusion, DMF (cat.), 20 min | 6,7-Diphenyl-1H-pteridine-2,4-dione | Good | nrochemistry.com |
| This compound | 5,6-Diaminothiouracil | Fusion, DMF (cat.), 20 min | 6,7-Diphenyl-2-thioxo-2,3-dihydro-1H-pteridin-4-one | Good | nrochemistry.com |
This synthetic approach highlights the utility of this compound as a 1,2-dielectrophilic synthon for the construction of complex heterocyclic frameworks.
Reaction Kinetics and Thermodynamics
However, general principles of reaction kinetics for nucleophilic substitution reactions of α-haloketones can be considered. The reactivity of α-haloketones in SN2 reactions is generally enhanced compared to corresponding alkyl halides. This is attributed to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state. nih.gov The kinetics of these reactions are typically second-order, depending on the concentration of both the α-haloketone and the nucleophile. libretexts.org
For the Favorskii rearrangement, the rate-determining step can vary depending on the specific mechanism and reaction conditions. In the cyclopropanone pathway, the formation of the enolate or the subsequent intramolecular cyclization could be rate-limiting.
Thermodynamically, the reactions are generally driven by the formation of more stable products. In the case of the Favorskii rearrangement, the formation of a stable carboxylate salt provides a significant thermodynamic driving force. In cyclocondensation reactions, the formation of a stable, aromatic pteridine ring system is a key thermodynamic driver for the reaction to proceed.
A comprehensive understanding of the kinetics and thermodynamics of these specific reactions would necessitate dedicated experimental studies, including reaction rate measurements under various conditions and calorimetric studies to determine the enthalpy and entropy changes.
Advanced Spectroscopic and Computational Characterization in Research
Spectroscopic Analysis in Research Contexts
Spectroscopic analysis provides the foundational data for the structural confirmation of 2-Bromo-2-phenylacetophenone. Each technique offers a unique perspective on the molecule's properties, from nuclear environments to vibrational modes and electronic transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of a molecule. While a complete, experimentally verified dataset for this compound is not widely published, the expected chemical shifts can be predicted based on the compound's structure and established NMR principles.
¹H NMR Spectroscopy The ¹H NMR spectrum is anticipated to show distinct signals for the single methine proton and the ten aromatic protons. The methine proton (CH-Br), being attached to an electronegative bromine atom and adjacent to a carbonyl group and a phenyl ring, is expected to be significantly deshielded and appear as a singlet in the downfield region of the spectrum. The protons on the two phenyl rings would appear as complex multiplets in the aromatic region, typically between 7.0 and 8.5 ppm. The specific chemical shifts would be influenced by the electronic effects of the carbonyl and bromo-methine groups.
¹³C NMR Spectroscopy The ¹³C NMR spectrum, typically recorded with broadband proton decoupling, would show singlets for each unique carbon atom. Key expected signals include the carbonyl carbon (C=O), which is highly deshielded and appears far downfield. The methine carbon (CH-Br) would also be found downfield due to the attached bromine atom. The two phenyl rings would produce a series of signals in the aromatic region (approx. 120-140 ppm), with the carbon atom attached to the carbonyl group (quaternary carbon) appearing further downfield.
| Nucleus | Proton Type / Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic (C₆H₅) | ~7.2 - 8.2 (multiplet) | Protons on both phenyl rings. The protons on the benzoyl ring may be further downfield. |
| Methine (CHBr) | ~6.0 - 6.5 (singlet) | Deshielded by adjacent Br, C=O, and phenyl group. | |
| ¹³C | Carbonyl (C=O) | ~190 - 195 | Typical range for α-haloketones. |
| Aromatic (C₆H₅) | ~128 - 138 | Multiple signals for the non-equivalent carbons of the two rings. | |
| Quaternary Aromatic (C-C=O, C-CH) | ~135 - 140 | Carbons directly attached to other groups. | |
| Methine (CHBr) | ~50 - 60 | Shifted downfield by the electronegative bromine atom. |
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by strong absorptions corresponding to its carbonyl group and vibrations related to its aromatic rings and carbon-bromine bond. The conjugation of the carbonyl group with the phenyl ring slightly lowers its characteristic stretching frequency.
Key vibrational modes and their expected absorption regions are detailed below:
C=O Stretch: A strong and sharp absorption band is expected in the region of 1690-1715 cm⁻¹. The position is characteristic of an α-haloketone where the electronegative bromine atom can slightly increase the frequency compared to a simple alkyl ketone, but conjugation to the phenyl ring lowers it.
Aromatic C-H Stretch: These absorptions typically appear as a group of weaker bands above 3000 cm⁻¹.
Aromatic C=C Stretch: Medium to weak intensity bands are expected in the 1450-1600 cm⁻¹ region, indicative of the phenyl rings.
C-Br Stretch: The carbon-bromine bond vibration is expected to produce a medium to strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Ar-H | 3050 - 3100 | Weak to Medium |
| Carbonyl C=O Stretch | Ketone (Ar-C=O) | 1690 - 1715 | Strong |
| Aromatic C=C Stretch | Ar C=C | 1580 - 1600, 1450 - 1500 | Medium to Weak |
| C-H Bend | -CH- | ~1350 | Medium |
| C-Br Stretch | Alkyl Halide | 500 - 600 | Medium to Strong |
UV-Visible spectroscopy probes the electronic transitions within a molecule. This compound possesses several chromophores, primarily the benzoyl group and the second phenyl ring. These groups contain π electrons that can be excited to higher energy orbitals. Two main types of electronic transitions are expected:
π → π* Transitions: These are high-energy transitions associated with the conjugated π-electron system of the aromatic rings and the carbonyl group. They are expected to result in strong absorption bands in the UV region, likely between 240-280 nm.
n → π* Transitions: This transition involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. This is a lower-energy, formally forbidden transition, which would result in a weaker absorption band at a longer wavelength, typically above 300 nm.
| Transition | Chromophore | Expected λₘₐₓ (nm) | Relative Intensity (ε) |
|---|---|---|---|
| π → π | Benzoyl group, Phenyl group | ~240 - 280 | High |
| n → π | Carbonyl group (C=O) | ~300 - 330 | Low |
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound (C₁₄H₁₁BrO), the molecular weight is approximately 275.14 g/mol .
A key feature in the mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are nearly equal in abundance. This results in two molecular ion peaks of almost equal intensity: the M⁺ peak and the (M+2)⁺ peak.
Common fragmentation pathways for α-haloketones involve α-cleavage around the carbonyl group. Expected major fragments for this compound include:
[M-Br]⁺: Loss of a bromine radical.
[C₆H₅CO]⁺ (m/z 105): The benzoyl cation, which is a very stable and often the base peak.
[C₆H₅]⁺ (m/z 77): The phenyl cation, resulting from the loss of a CO group from the benzoyl cation.
| m/z Value | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 274 / 276 | [C₁₄H₁₁BrO]⁺ | [M]⁺ | Molecular ion peaks showing the characteristic 1:1 ratio for bromine isotopes. |
| 195 | [C₁₄H₁₁O]⁺ | [M-Br]⁺ | Loss of a bromine radical. |
| 105 | [C₇H₅O]⁺ | [C₆H₅CO]⁺ | Benzoyl cation, often the base peak due to its stability. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, from fragmentation of the benzoyl cation. |
As of this writing, a comprehensive, publicly available crystal structure determination for this compound (Desyl bromide) has not been widely reported in major crystallographic databases. However, analysis of the closely related compound 2-Bromo-1-phenylethanone reveals an orthorhombic crystal system. nih.govresearchgate.net A similar analysis for this compound would be invaluable for understanding its solid-state packing, intermolecular interactions (such as halogen bonding or π-stacking), and the precise dihedral angles between the two phenyl rings and the carbonyl group. Such data would be essential for computational modeling and for correlating its solid-state structure with its physical properties.
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides profound insights into the structural and electronic properties of molecules, offering a powerful complement to experimental characterization. Through quantum mechanical studies, it is possible to model molecular behavior at the atomic level, predicting geometries, vibrational energies, and electronic properties with high accuracy. These theoretical approaches are instrumental in understanding the intrinsic characteristics of compounds like this compound.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. uit.no This method calculates the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wave function. karazin.ua DFT is widely employed to determine a range of molecular properties, including optimized geometries, spectroscopic features, and reactivity indicators. karazin.uanih.gov Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311+G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. karazin.uanih.govresearchgate.net
A fundamental application of DFT is the optimization of the molecular geometry to find the most stable, lowest-energy conformation. This process systematically adjusts the positions of the atoms until a minimum on the potential energy surface is located. The resulting optimized structure provides theoretical values for key geometrical parameters, including bond lengths, bond angles, and dihedral (torsional) angles. These computed parameters can then be compared with experimental data, if available, to validate the accuracy of the theoretical model. researchgate.net
Table 1: Representative Geometrical Parameters for an Optimized Structure Note: Specific computational data for this compound is not available in the cited sources. This table serves as an example of the parameters that would be determined.
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Length (Å) | C-Br | Data not available |
| C=O | Data not available | |
| C-C (carbonyl-phenyl) | Data not available | |
| Bond Angle (°) | C-C(O)-C | Data not available |
| Br-C-C | Data not available | |
| Dihedral Angle (°) | Phenyl-C(O)-C-Phenyl | Data not available |
Following geometrical optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations determine the fundamental vibrational modes, which correspond to specific bond stretches, bends, and torsions within the molecule.
The predicted frequencies are often systematically higher than those observed experimentally due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental data. researchgate.net A comparison of the calculated and experimental spectra aids in the definitive assignment of vibrational bands to specific molecular motions. nih.gov
Table 2: Example of Calculated Vibrational Frequencies and Their Assignments Note: Specific computational data for this compound is not available in the cited sources. This table illustrates how vibrational modes are typically assigned.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| Data not available | Data not available | C=O stretch |
| Data not available | Data not available | C-Br stretch |
| Data not available | Data not available | Aromatic C-H stretch |
| Data not available | Data not available | Phenyl ring deformation |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. wuxiapptec.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.
A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and that the molecule can be easily excited. ossila.com Conversely, a large gap indicates high stability. The energies of the HOMO and LUMO are also used to calculate various quantum chemical descriptors that quantify reactivity, such as electronegativity, chemical potential, hardness, softness, and the electrophilicity index. nih.gov
Table 3: Quantum Chemical Descriptors Derived from HOMO-LUMO Energies Note: Specific computational data for this compound is not available in the cited sources. This table lists key descriptors derived from FMO analysis.
| Parameter | Formula | Significance | Calculated Value |
| HOMO Energy (E_HOMO) | - | Electron-donating ability | Data not available |
| LUMO Energy (E_LUMO) | - | Electron-accepting ability | Data not available |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Reactivity, stability | Data not available |
| Ionization Potential (I) | -E_HOMO | Energy to remove an electron | Data not available |
| Electron Affinity (A) | -E_LUMO | Energy released when adding an electron | Data not available |
| Electronegativity (χ) | (I + A) / 2 | Electron-attracting tendency | Data not available |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer | Data not available |
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. wikipedia.orgwisc.eduusc.edu This method allows for the quantification of electron density distribution, revealing the natural atomic charges on each atom and the hybridization of the orbitals forming a bond. usc.edu
Furthermore, NBO analysis examines delocalization effects by evaluating interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy associated with these donor-acceptor interactions provides a measure of intramolecular charge transfer and the deviation from an idealized Lewis structure. wikipedia.org
Table 4: Illustrative Natural Population Analysis (NPA) Charges Note: Specific computational data for this compound is not available in the cited sources. This table shows an example of atomic charge distribution determined by NBO analysis.
| Atom | Element | Natural Charge (e) |
| Br | Bromine | Data not available |
| O | Oxygen | Data not available |
| C (carbonyl) | Carbon | Data not available |
| C (alpha) | Carbon | Data not available |
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. An MEP map is plotted on the molecule's electron density surface, using a color scale to indicate the electrostatic potential. researchgate.net
Different regions of the map reveal important information about the molecule's reactivity:
Red Regions: These indicate areas of negative electrostatic potential, which are rich in electrons. They are susceptible to electrophilic attack and often correspond to lone pairs on electronegative atoms like oxygen. researchgate.net
Blue Regions: These represent areas of positive electrostatic potential, which are electron-deficient. They are prone to nucleophilic attack.
Green/Yellow Regions: These correspond to areas of near-zero or intermediate potential.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational method used to visualize and understand non-covalent interactions (NCIs) within a molecule and between molecules. It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ2)ρ), different types of interactions can be identified.
The analysis typically reveals:
Strong attractive interactions (e.g., hydrogen bonds): Characterized by large negative values of sign(λ2)ρ and spikes in the RDG plot at low density. These are often represented by blue-colored isosurfaces in 3D visualizations.
Weak van der Waals interactions: Indicated by values of sign(λ2)ρ close to zero and are typically colored green.
Strong repulsive interactions (e.g., steric clashes): Associated with large positive values of sign(λ2)ρ and are colored red.
Table 1: Interpretation of RDG Analysis Results
| Interaction Type | sign(λ2)ρ | Isosurface Color |
|---|---|---|
| Strong Attraction (e.g., Hydrogen Bond) | Large Negative | Blue |
| Van der Waals | Near Zero | Green |
| Steric Repulsion | Large Positive | Red |
Atoms In Molecules (AIM) Theory
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, provides a rigorous method for partitioning a molecule's electron density into atomic basins. This division allows for the calculation of atomic properties and the characterization of chemical bonds and other interactions. The theory is based on the topology of the electron density, identifying critical points where the gradient of the density is zero.
Key parameters in AIM analysis include:
Bond Critical Points (BCPs): These are points of minimum electron density between two interacting atoms, indicating a bond path.
Electron Density (ρ) at the BCP: The magnitude of ρ correlates with the strength of the bond.
Laplacian of the Electron Density (∇²ρ) at the BCP: The sign of the Laplacian distinguishes between different types of interactions. A negative value is indicative of a shared-shell (covalent) interaction, while a positive value suggests a closed-shell (ionic, van der Waals, or hydrogen bond) interaction.
In the context of this compound, AIM analysis would be used to quantify the nature of the C-Br, C=O, and C-C bonds, providing insights into their covalent character and strength. It would also be used to characterize weaker intramolecular interactions that influence the molecule's conformation.
Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a tool used in quantum chemistry to visualize regions of high electron localization, which are typically associated with chemical bonds and lone pairs. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. A value of 0.5 corresponds to a uniform electron gas, often found in metallic systems, while lower values indicate regions of electron delocalization jussieu.frjussieu.fr.
The topological analysis of the ELF scalar field allows for the partitioning of molecular space into basins of attractors, which correspond to atomic cores, covalent bonds, and lone pairs. For this compound, an ELF analysis would reveal the spatial distribution of its valence electrons, clearly delineating the C-C and C-H bonds of the phenyl rings, the C=O double bond, the C-Br bond, and the lone pairs on the oxygen and bromine atoms. This provides an intuitive and chemically meaningful picture of the molecule's electronic structure researchgate.netmalta-consolider.com.
Localized Orbital Locator (LOL)
Similar to ELF, the Localized Orbital Locator (LOL) is another function used to visualize and analyze chemical bonding. It is based on the kinetic energy density and provides a clear picture of electron localization wikipedia.org. LOL values also range from 0 to 1, with higher values indicating greater electron localization.
LOL analysis is particularly effective at distinguishing between different types of bonds and identifying regions of high orbital overlap q-chem.comrsc.orgresearchgate.netq-chem.com. In this compound, LOL would complement the ELF analysis by providing a detailed map of the bonding and lone pair regions. For instance, it can be used to quantify the size and density of lone pairs on heteroatoms, which can be correlated with their donor ability in intermolecular interactions rsc.org.
Table 2: Comparison of ELF and LOL
| Feature | Electron Localization Function (ELF) | Localized Orbital Locator (LOL) |
|---|---|---|
| Basis | Based on the conditional pair probability of same-spin electrons. | Based on the kinetic energy density. |
| Interpretation | High values indicate regions where electrons are paired and localized (bonds, lone pairs). | High values indicate regions of high orbital overlap and electron localization. |
| Application | Visualizing covalent bonds, lone pairs, and shell structure of atoms. | Distinguishing bond types and quantifying lone pair characteristics. |
Fukui Functions
Fukui functions are used within the framework of Density Functional Theory (DFT) to predict the reactivity of different sites within a molecule towards nucleophilic, electrophilic, and radical attacks researchgate.net. The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential.
There are three main types of Fukui functions:
f+(r): for nucleophilic attack (addition of an electron).
f-(r): for electrophilic attack (removal of an electron).
f0(r): for radical attack.
The regions of a molecule with the highest values of a particular Fukui function are predicted to be the most reactive for that type of attack. For this compound, calculating the Fukui functions would identify the atoms most susceptible to attack. For instance, the carbonyl carbon is expected to be a primary site for nucleophilic attack, while the phenyl rings may be susceptible to electrophilic attack. In some cases, orbital relaxation effects can lead to negative values for the Fukui function, providing further insights into the electronic response of the molecule to changes in electron number researchgate.net.
Molecular Docking Studies (e.g., protein-ligand interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex mdpi.com. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
For derivatives of this compound, molecular docking studies would be essential in evaluating their potential as inhibitors of specific enzymes or as ligands for particular receptors. The process involves:
Obtaining the 3D structures of the ligand (the this compound derivative) and the target protein.
Sampling a large number of possible conformations and orientations of the ligand within the protein's binding site.
Using a scoring function to estimate the binding affinity for each pose.
The results of molecular docking studies, such as binding energy and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) formed between the ligand and the protein's amino acid residues, can provide valuable information for the design of new therapeutic agents nih.govresearchgate.netnih.govnih.gov. While specific docking studies on this compound were not found in the provided search results, research on structurally related compounds has demonstrated the utility of this approach in identifying promising drug candidates nih.govnih.govnih.gov.
Pharmacokinetics Analysis (in-silico)
In-silico pharmacokinetics analysis involves the use of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and to avoid costly failures in later stages of development.
For this compound and its derivatives, in-silico ADMET prediction tools can estimate a wide range of properties, including:
Absorption: Oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).
Distribution: Plasma protein binding, blood-brain barrier penetration.
Metabolism: Prediction of metabolic pathways and interaction with cytochrome P450 enzymes.
Excretion: Prediction of renal and biliary clearance.
Toxicity: Prediction of potential toxicities such as mutagenicity (Ames test), carcinogenicity, and cardiotoxicity.
These in-silico models are based on quantitative structure-activity relationships (QSAR) and other machine learning algorithms trained on large datasets of experimental data thieme-connect.deresearchgate.netresearchgate.net. The results of such analyses can guide the chemical modification of lead compounds to improve their drug-like properties.
Table 3: Commonly Predicted In-Silico Pharmacokinetic Parameters
| ADMET Property | Parameter | Desired Characteristic for a Drug Candidate |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | High |
| Caco-2 Permeability | High | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Varies depending on the target |
| Plasma Protein Binding (PPB) | Moderate | |
| Metabolism | CYP450 Inhibition | Low |
| Excretion | Renal Clearance | Balanced with metabolic clearance |
| Toxicity | Ames Mutagenicity | Negative |
| Carcinogenicity | Negative |
Drug-Likeness and Pharmaceutical Activity Prediction
In modern drug discovery, computational methods are employed to predict the "drug-likeness" of a molecule, assessing its potential to be a successful drug candidate based on key physicochemical properties. These predictions are often guided by established rules, such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
For this compound, computational analyses can predict its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). While specific experimental data on its pharmaceutical activity is limited in publicly available research, its structural motifs are found in various biologically active compounds. Derivatives of α-bromoketones have been explored for potential applications, including as intermediates in the synthesis of anti-inflammatory drugs. chemshuttle.comnih.gov The prediction of drug-likeness helps researchers prioritize and modify lead compounds to enhance their therapeutic potential. nih.gov
Below is a data table of predicted drug-likeness parameters for this compound based on its known chemical structure.
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 275.14 g/mol chemicalbook.com | < 500 g/mol | Yes |
| LogP (Octanol-Water Partition Coefficient) | ~3.5 (Estimated) | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | ≤ 10 | Yes |
This table is generated based on computational predictions and established chemical guidelines.
NCI Analysis (ELF, LOL, IRI & DORI)
Non-Covalent Interaction (NCI) analysis is a powerful computational tool used to visualize and understand the weak interactions that govern molecular conformation and crystal packing. nih.govescholarship.org This analysis is crucial for halogenated compounds like this compound, where interactions involving the bromine atom can be significant. researchgate.net Methodologies such as Electron Localization Function (ELF), Localized Orbital Locator (LOL), Interaction Region Indicator (IRI), and Density Overlap Regions Indicator (DORI) provide detailed insights into the nature and strength of these interactions. tandfonline.commdpi.com
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods map the electron localization in a molecule, helping to identify covalent bonds, lone pairs, and regions of electron depletion or accumulation. mdpi.com For this compound, ELF and LOL analyses would reveal the electronic environment around the carbonyl group, the phenyl rings, and the C-Br bond, highlighting regions susceptible to nucleophilic or electrophilic attack. tandfonline.com
Interaction Region Indicator (IRI) and Density Overlap Regions Indicator (DORI): These newer techniques are used to visualize and characterize both intramolecular and intermolecular non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. tandfonline.com An IRI analysis of this compound would likely identify weak intramolecular C-H···O and C-H···Br contacts that stabilize its conformation, as well as potential intermolecular Br···O or π-π stacking interactions that influence its solid-state structure. nih.gov
These computational analyses provide a detailed map of the non-covalent forces, which are fundamental to understanding the compound's supramolecular chemistry and behavior in different environments. researchgate.net
Thermodynamic Properties Studies
The thermodynamic properties of this compound, such as its standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and entropy (S°), are key indicators of its stability and reactivity. These parameters are often determined using computational chemistry methods, particularly Density Functional Theory (DFT). sioc-journal.cnresearchgate.net
By performing calculations at specific levels of theory (e.g., B3LYP/6-31G*), researchers can obtain accurate thermodynamic data. sioc-journal.cnresearchgate.net Isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, are often designed to calculate these properties with high accuracy by canceling out systematic errors in the computational methods. sioc-journal.cn Studies on various brominated organic compounds have demonstrated a strong correlation between their thermodynamic parameters and the number and position of bromine atoms. sioc-journal.cnelsevierpure.com This data is essential for predicting the feasibility and outcomes of chemical reactions involving this compound.
The table below outlines the key thermodynamic properties that are typically investigated through computational studies.
| Thermodynamic Property | Symbol | Significance |
| Standard Enthalpy of Formation | ΔfH° | Indicates the energy change when the compound is formed from its constituent elements in their standard states; a measure of molecular stability. |
| Standard Gibbs Free Energy of Formation | ΔfG° | Represents the spontaneity of the compound's formation under standard conditions; a key predictor of chemical equilibrium and reaction direction. |
| Standard Entropy | S° | Measures the degree of randomness or disorder of the molecule; important for understanding temperature effects on reaction spontaneity. |
| Molar Heat Capacity | Cp,m | Describes the amount of heat required to raise the temperature of one mole of the substance by one degree; its dependence on temperature is crucial for thermodynamic modeling. researchgate.net |
This table describes the significance of thermodynamic properties studied computationally for organic compounds.
Advanced Reaction Mechanisms and Selectivity in Organic Transformations
Stereoselectivity in Reactions
Stereoselectivity is the property of a reaction that leads to the preferential formation of one stereoisomer over another. wikipedia.orgmasterorganicchemistry.com This is a critical consideration in asymmetric synthesis, where the goal is to produce a single enantiomer or diastereomer of a chiral molecule. Reactions involving the chiral center at the α-carbon of 2-bromo-2-phenylacetophenone are a key area of research in stereoselective synthesis.
A significant advancement in this area is the development of catalytic asymmetric cross-coupling reactions of racemic α-bromoketones. nih.gov These reactions provide a powerful method for synthesizing enantioenriched α-aryl ketones, which are valuable structural motifs in pharmaceuticals and bioactive compounds. st-andrews.ac.uk For instance, the Fu laboratory developed a nickel-catalyzed enantioconvergent Negishi cross-coupling of racemic α-bromoketones with arylzinc reagents. nih.govacs.org This method allows for the synthesis of α-aryl ketones with high enantiomeric excess (ee) from a racemic starting material, proceeding under mild conditions that preserve the stereochemical integrity of the product. nih.gov The low basicity of the organozinc reagent is a key factor in the success of this transformation. acs.org
The reaction's effectiveness is demonstrated across a range of substrates, as detailed in the table below.
| Entry | Arylzinc Reagent (Ar) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | PhZnI | 86 | 91 |
| 2 | 2-MeC₆H₄ZnI | 45 | 91 |
| 3 | 4-MeOC₆H₄ZnI | 85 | 92 |
| 4 | 4-FC₆H₄ZnI | 82 | 90 |
| 5 | 4-ClC₆H₄ZnI | 82 | 91 |
| 6 | 3-ClC₆H₄ZnI | 89 | 91 |
This stereoconvergent process demonstrates high levels of enantioselectivity for a variety of arylzinc reagents, including those with electron-donating and electron-withdrawing groups, as well as sterically demanding ortho-substituents. nih.gov The reaction's stereoselectivity is determined by the chiral catalyst, which differentiates between the two enantiomers of the racemic starting material, or more accurately, converts both enantiomers into a single enantiomeric product through a dynamic kinetic resolution or a related mechanism.
Catalytic Mechanisms Involving this compound and Related Compounds
The development of novel catalytic systems has revolutionized the transformations of α-bromoketones. These catalysts operate through diverse mechanisms to achieve high efficiency and selectivity.
Transition-Metal Catalysis: Nickel-catalyzed cross-coupling reactions of α-bromoketones proceed through a well-defined catalytic cycle. nih.govacs.org The mechanism for the enantioselective Negishi coupling is believed to involve the oxidative addition of the C-Br bond of the α-bromoketone to a low-valent nickel(0) complex, forming a nickel(II) enolate intermediate. Subsequent transmetalation with the organozinc reagent and reductive elimination furnishes the α-arylated ketone product and regenerates the active nickel(0) catalyst. The chiral ligand bound to the nickel center controls the stereochemical outcome of the reaction.
Cobalt-Catalyzed Rearrangements: A highly enantioselective cobalt-catalyzed semipinacol rearrangement of α,α-diaryallylic alcohols provides access to enantioenriched α-aryl ketones. st-andrews.ac.uk Although the substrate is not an α-bromoketone, the product is structurally related, and the mechanism is noteworthy. A chiral cobalt-salen catalyst facilitates a hydrogen atom transfer and a radical-polar crossover to generate a highly electrophilic carbocation-like intermediate. This is followed by a 1,2-aryl migration, which occurs with an invertive displacement of the cobalt(IV) complex to create the tertiary stereocenter with high enantiocontrol. st-andrews.ac.uk
Organophotoredox Catalysis: A synergistic approach combining organocatalysis and photoredox catalysis has been employed for the α-alkylation of aldehydes with α-bromocarbonyl substrates. mdpi.com In this dual catalytic system, a chiral amine organocatalyst activates the aldehyde by forming an enamine. Simultaneously, a photoredox catalyst, upon irradiation with light, becomes a potent single-electron reductant. This catalyst reduces the α-bromoketone, causing the cleavage of the carbon-bromine bond and generating a reactive alkyl radical. This radical then combines with the enamine, and subsequent hydrolysis yields the α-alkylated aldehyde product. mdpi.com
| Catalytic System | Key Mechanistic Steps | Reactant Type | Product Type |
|---|---|---|---|
| Nickel/Chiral Ligand | Oxidative Addition, Transmetalation, Reductive Elimination | α-Bromoketone | α-Aryl Ketone nih.govacs.org |
| Cobalt/Salen Complex | Hydrogen Atom Transfer, Radical-Polar Crossover, 1,2-Aryl Migration | Allylic Alcohol | α-Aryl Ketone st-andrews.ac.uk |
| Organocatalyst + Photoredox Catalyst | Enamine Formation, Single-Electron Transfer, Radical Addition | α-Bromocarbonyl | α-Alkylated Carbonyl mdpi.com |
Investigation of Reaction Intermediates
The elucidation of reaction mechanisms often relies on the detection and characterization of transient reaction intermediates. For reactions involving this compound, several types of intermediates have been proposed or identified.
Organometallic Intermediates: In the nickel-catalyzed cross-coupling reactions, the formation of a nickel(II) enolate intermediate after the oxidative addition step is a key mechanistic proposal. nih.gov While these intermediates are often too reactive to isolate, their existence is inferred from the reaction products and by analogy to well-studied cross-coupling mechanisms.
Radical Intermediates: The involvement of radical intermediates is central to organophotoredox catalyzed reactions. mdpi.com The single-electron reduction of this compound generates a phenylacetyl radical. The formation of such radicals can be supported by radical clock experiments or trapping studies. The photochemistry of related compounds like 2,2-dimethoxy-2-phenylacetophenone has been shown to involve the fragmentation of radical intermediates. rsc.org
Carbocation Intermediates: Under certain conditions, particularly SN1-type reactions, the heterolytic cleavage of the C-Br bond in α-haloketones can lead to the formation of a carbocation intermediate. The stability of this carbocation is influenced by the adjacent carbonyl group and the phenyl ring. In the cobalt-catalyzed semipinacol rearrangement, the intermediacy of a phenonium cation is suggested to explain the migratory preference for electron-rich aromatic rings. st-andrews.ac.uk The general behavior of carbocations, including their propensity for rearrangement, is a well-established area of organic chemistry. scribd.com
Criegee Intermediates: In biochemical transformations, enzymes like Phenylacetone Monooxygenase (PAMO) catalyze the oxidation of ketones. The mechanism involves the formation of a C4a-peroxyflavin intermediate, which attacks the ketone to yield a tetrahedral Criegee intermediate. qub.ac.uk This intermediate then rearranges to form an ester product. While this is a biological example, it showcases a fundamental reaction pathway for ketones that involves distinct, characterizable intermediates. qub.ac.uk
The study of these intermediates is crucial for optimizing reaction conditions and designing new catalytic systems with improved selectivity and efficiency.
Emerging Research Directions and Future Perspectives
Novel Synthetic Methodologies for Derivatives
While traditional methods for the synthesis of α-haloketones are well-established, contemporary research focuses on developing greener, more efficient, and highly selective protocols for producing 2-bromo-2-phenylacetophenone derivatives. A primary challenge in the direct halogenation of the parent ketone is controlling the reaction to prevent the formation of undesired α,α-dihalogenated and aromatic ring-halogenated by-products, which can complicate purification. mdpi.com
Modern approaches aim to overcome these limitations through innovative strategies. Research efforts are geared towards the use of milder and more selective brominating agents, moving away from hazardous elemental bromine. Furthermore, the development of catalytic systems that can precisely control the position and degree of halogenation is a key area of interest. These methodologies not only improve the yield and purity of the desired derivatives but also align with the principles of sustainable chemistry by reducing waste and avoiding harsh reagents. Efficient, scalable processes are being developed for the industrial production of various 2-phenylacetophenone derivatives, utilizing readily available starting materials to ensure economic viability. google.com
Exploration of New Catalytic Transformations
The reactivity of the carbon-bromine bond in this compound makes it an excellent substrate for a wide array of catalytic transformations. A significant frontier in this area is the development of metal-catalyzed enantioconvergent reactions. These processes can convert a racemic mixture of a chiral α-bromo ketone derivative into a single enantiomer of the product, which is of paramount importance in the synthesis of pharmaceuticals and other bioactive molecules.
Recent studies have highlighted the efficacy of various transition metals in catalyzing cross-coupling reactions. For instance, nickel-based catalysts have been successfully employed for the enantioconvergent arylation of α-bromo ketones. Mechanistic investigations, in some cases, point towards the involvement of radical intermediates in these transformations. The choice of metal and ligand is crucial for achieving high yields and enantioselectivities.
| Catalyst System | Transformation Type | Key Features |
|---|---|---|
| Nickel/Bis(oxazoline) | Enantioconvergent Arylation | Effective for cross-coupling with arylmagnesium bromides. |
| Cobalt/Bis(oxazoline) | Enantioconvergent Arylation | Used for arylating α-halogenated esters. |
| Iron/Diphosphine | Enantioconvergent Arylation | An alternative catalyst system for arylating α-halogenated esters. |
Advanced Materials Science Applications
The unique chemical structure of this compound derivatives makes them promising candidates for the development of advanced materials. The presence of aromatic rings and a reactive bromine atom allows for their incorporation into polymeric structures and functional organic molecules. Research in this area is exploring their use as monomers or initiators in polymerization reactions to create polymers with tailored properties.
One emerging application is in the synthesis of functional materials for electronics. Derivatives of this compound can be used to construct organic semiconductors or materials for photovoltaic applications. chemshuttle.com The electronic and optical properties of the final material can be fine-tuned by modifying the structure of the derivative. chemshuttle.com The ability of the α-haloketone moiety to participate in various coupling and polymerization reactions provides a versatile platform for designing novel materials with specific functionalities for use in sensors, organic light-emitting diodes (OLEDs), and other advanced technologies.
Interdisciplinary Research with Biological Systems
There is a growing interest in exploring the biological activities of compounds derived from this compound, fostering interdisciplinary research between chemistry and biology. The core structure is seen as a valuable scaffold for the development of new therapeutic agents. chemshuttle.com For instance, derivatives can be designed and synthesized to target specific biological pathways or enzymes.
Studies on related brominated aromatic compounds have revealed a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. researchgate.netijcce.ac.irmdpi.com Phenolic derivatives, for example, have shown potential as antioxidants or, under certain conditions, as pro-oxidants capable of inducing cell death in cancer cells. mdpi.com The research involves synthesizing a library of derivatives and screening them for activity against various cell lines and pathogens. This approach combines synthetic organic chemistry with molecular biology and pharmacology to identify lead compounds for drug discovery. For example, platinum(II) complexes incorporating brominated phenol (B47542) derivatives have been investigated for their cytotoxicity against human cancer cell lines. ijcce.ac.ir
Computational Design and Predictive Modeling for Reactivity and Applications
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) and other modeling techniques are being used to gain deep insights into reaction mechanisms, transition states, and activation energies. up.ac.za
This predictive power accelerates the discovery of new reactions and the optimization of existing ones. For example, computational studies have been used to model the nucleophilic substitution reactions of α-bromoacetophenone with various nucleophiles. up.ac.za These models can explain differences in activation energies and predict competing reaction pathways, such as substitution versus epoxidation. up.ac.za By simulating how different substituents on the aromatic rings will affect the electronic properties and reactivity of the molecule, researchers can rationally design derivatives with desired characteristics. This computational-first approach saves significant time and resources in the laboratory by prioritizing the most promising candidates for synthesis and testing, whether for new catalytic transformations or for molecules with specific biological activities. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 2-Bromo-2-phenylacetophenone with high purity and yield?
- Methodological Answer : The compound can be synthesized via bromination of deoxybenzoin under controlled conditions. A 50-mmol scale reaction using bromine with a 3.5-hour addition time and 1.5-hour stirring achieves 97% yield. Purification via standard work-up (e.g., recrystallization) yields a product with mp 55–57°C. Characterization via IR (1701 cm⁻¹ for carbonyl), ¹H NMR (δ 6.45 singlet for α-proton, aromatic multiplet at δ 7.30–8.15), and TLC comparison with authentic samples ensures structural fidelity .
Q. What spectroscopic techniques are essential for verifying the identity of this compound?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Confirms the carbonyl group (C=O stretch at ~1701 cm⁻¹).
- ¹H NMR : Identifies the α-proton (singlet at δ 6.45) and aromatic protons (multiplet at δ 7.30–8.15).
- TLC : Validates purity and compares retention factors with reference standards.
These methods collectively ensure accurate structural assignment .
Q. How should this compound be stored to maintain stability during experimental workflows?
- Methodological Answer : Store at 0–6°C in airtight containers to prevent degradation. The compound’s melting point (55–57°C) indicates sensitivity to elevated temperatures, necessitating cold storage for long-term stability .
Advanced Research Questions
Q. How do solvent-free mechanochemical synthesis conditions influence the reaction pathways of this compound in phosphorylation reactions?
- Methodological Answer : Mechanochemical synthesis (e.g., ball-milling with triphenylphosphine) favors thermodynamically stable C-phosphorylated products over O-phosphorylated isomers due to solid-state kinetics. This contrasts with solution-phase reactions, which may yield mixed products. Solid-state ³¹P NMR and X-ray diffraction are critical for confirming product selectivity .
Q. What strategies can resolve contradictions in reported physical or spectral data for this compound across studies?
- Methodological Answer : Cross-validate data using authenticated reference samples (e.g., from Eastman Organic Chemical Co.). Recrystallize to ensure purity, as impurities or polymorphic forms may alter mp or spectral profiles. Reproduce synthesis under standardized conditions (e.g., 50-mmol scale) to minimize batch variability .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and reaction coordinates, predicting regioselectivity in reactions with nucleophiles (e.g., amines or thiols). Software like Gaussian or ORCA, combined with crystallographic data (e.g., SHELX-refined structures), aids in optimizing reaction conditions .
Q. What are the challenges in scaling up the synthesis of this compound from lab to pilot scale?
- Methodological Answer : Key challenges include maintaining stoichiometric control during bromine addition and heat dissipation. Automated reactors with temperature control and continuous monitoring improve reproducibility. Pilot-scale trials should prioritize slow reagent addition (mimicking the 3.5-hour lab protocol) to avoid exothermic side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
